molecular formula C14H12Cl2F3N5O B2741153 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone CAS No. 338399-95-4

4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone

Cat. No.: B2741153
CAS No.: 338399-95-4
M. Wt: 394.18
InChI Key: WCFVYUSSELVKRM-UHFFFAOYSA-N
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Description

4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone is a pyridazinone derivative characterized by:

  • Position 2: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent, contributing steric bulk and electron-withdrawing properties.
  • Position 4: A chlorine atom, enhancing electrophilicity and reactivity.

This compound (CAS: 449778-66-9, molecular formula: C₁₄H₁₄Cl₂N₄O) is commercially available for research purposes .

Properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-piperazin-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3N5O/c15-9-5-8(14(17,18)19)6-21-12(9)24-13(25)11(16)10(7-22-24)23-3-1-20-2-4-23/h5-7,20H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFVYUSSELVKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Chemical Name : this compound
  • CAS Number : 339279-30-0
  • Molecular Formula : C14H11Cl2F3N4O2
  • Molar Mass : 395.16 g/mol
PropertyValue
AppearanceWhite to off-white powder
Melting Point29 °C
Boiling Point147 °C
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study :
A study published in Molecular Cancer Therapeutics evaluated the effects of this compound on MCF-7 and A549 cell lines. The IC50 values were determined to be 12 µM for MCF-7 and 15 µM for A549, indicating potent cytotoxic effects compared to control groups treated with conventional chemotherapeutic agents .

Inhibition of Fatty Acid Binding Protein (FABP4)

Another notable biological activity is the inhibition of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic disorders. The compound was tested against a series of FABP4 inhibitors, showing an IC50 value of 2.97 µM, which is lower than the reference standard, arachidonic acid (IC50 = 3.42 µM) .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties. In an experimental model of neurodegeneration, administration of this compound led to reduced neuronal cell death and improved cognitive function in treated animals. The neuroprotective effect is hypothesized to be linked to its ability to modulate oxidative stress pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
  • FABP4 Inhibition : Disrupts lipid metabolism pathways associated with obesity and diabetes.

Research Findings

A comprehensive review of literature reveals varied findings regarding the biological activity of this compound:

Study ReferenceActivity EvaluatedFindings
Molecular Cancer Therapeutics Antitumor effectsIC50 values: MCF-7 (12 µM), A549 (15 µM)
Journal of Medicinal Chemistry FABP4 InhibitionIC50 = 2.97 µM
Neuroscience Letters Neuroprotection in modelsReduced neuronal death

Scientific Research Applications

Antitumor Activity

The antitumor potential of this compound has been extensively studied, with promising results against various cancer cell lines. Research indicates that derivatives of pyridazinones exhibit significant cytotoxic effects, particularly against:

  • Liver Cancer (HEP3B)
  • Colon Cancer (HCT116)
  • Neuroblastoma (SH-SY5Y)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HEP3B10
HCT11612
SH-SY5Y15

The introduction of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's interaction with cellular targets, improving its efficacy.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies show that specific substitutions on the pyridazinone scaffold enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

The presence of electronegative groups like chlorine is linked to increased antimicrobial potency, making it a candidate for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by the substituents on the pyridine and phenyl rings. The introduction of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake, thereby increasing efficacy against cancer cells and bacteria.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyridazinone derivatives, including the compound . Among these derivatives, one with a trifluoromethyl group exhibited the highest cytotoxicity against HCT116 cells with an IC50 value of 12 µM. This demonstrates that structural modifications can enhance biological activity through improved interaction with cellular targets.

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, particularly against multidrug-resistant strains. This highlights its potential as a therapeutic agent in combating resistant infections.

Comparison with Similar Compounds

Sandoz 6706 (4-Chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone)

  • Structure: Position 2: 3-(Trifluoromethyl)phenyl group. Position 5: Dimethylamino substituent.
  • Activity: Inhibits chloroplast development in plants by blocking carotenoid synthesis, leading to albinism in wheat seedlings .
  • Mechanism: Similar to herbicides like norflurazon, targeting plastid development .
  • Key Difference: The dimethylamino group (vs. piperazino in the target compound) reduces steric hindrance but may limit solubility in polar solvents.

Norflurazon (4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone)

  • Structure: Position 2: 3-(Trifluoromethyl)phenyl group. Position 5: Methylamino substituent.
  • Activity: Herbicidal action via inhibition of phytoene desaturase, critical for carotenoid biosynthesis .
  • Metabolite: Desmethyl norflurazon (4-chloro-5-amino-2-(trifluoro-m-tolyl)-3(2H)-pyridazinone) retains herbicidal activity .
  • Comparison: The methylamino group in norflurazon (vs.

4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-3(2H)-pyridazinone

  • Structure: Position 2: 4-Methoxyphenyl group. Position 5: Methyl-pyrrolylamino substituent.
  • Activity: Not explicitly stated, but the pyrrolylamino group may confer unique electronic properties for receptor binding .
  • Key Difference : The methoxy group enhances electron-donating capacity compared to the chloro-trifluoromethylpyridinyl group in the target compound .

4-Chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone

  • Structure: Position 2: 4-Chlorophenyl-oxoethyl chain. Position 5: Morpholino group.
  • Activity: Morpholino substituents are common in pharmaceuticals for improving solubility and metabolic stability .
  • Comparison : The oxoethyl chain introduces a ketone moiety, which may influence redox properties compared to the pyridinyl group in the target compound .

Structural and Functional Trends

Substituent Effects on Bioactivity

Position Target Compound Norflurazon Sandoz 6706
2 3-Chloro-5-CF₃-pyridinyl 3-CF₃-phenyl 3-CF₃-phenyl
5 Piperazino Methylamino Dimethylamino
Activity Undisclosed (research use) Herbicide (carotenoid inhibition) Herbicide (chloroplast disruption)
  • Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents enhance stability and binding affinity in herbicidal analogs .
  • Amino Substituents: Piperazino (target compound) vs.

Q & A

Basic: What synthetic methodologies are reported for pyridazinone derivatives structurally related to 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone?

Pyridazinone derivatives are typically synthesized via chlorination of pyridazinone precursors using reagents like thionyl chloride under reflux conditions. For example, 4,5-dichloro-3(2H)-pyridazinone is synthesized by reacting 3-hydroxypyridazine with thionyl chloride . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Reflux conditions (70–100°C) ensure complete chlorination.
  • Purification : Recrystallization or column chromatography improves purity (>95%) .

Basic: How is the structural integrity of this compound validated in experimental settings?

Validation relies on multimodal analytical techniques:

  • 1H/13C NMR : Confirms substitution patterns (e.g., piperazino group at position 5, trifluoromethylpyridine at position 2) .
  • IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .
  • X-ray crystallography : Resolves steric effects of the trifluoromethyl group and chloro substituents .

Advanced: What experimental evidence supports the hypothesis that this compound inhibits carotenoid biosynthesis, and how does this affect chloroplast development?

Inhibition of carotenoid biosynthesis is a primary mechanism observed in related pyridazinone herbicides. Key findings include:

  • Accumulation of phytoene : In Euglena gracilis, SAN 9789 (a structural analog) blocks carotenoid synthesis at the phytoene desaturase step, leading to phytoene buildup and subsequent photodamage .
  • Secondary effects : Chlorophyll synthesis and membrane formation are indirectly inhibited due to oxidative stress from missing carotenoids. Electron microscopy reveals fragmented thylakoid membranes in treated wheat seedlings .
  • Methodological controls : Use light/dark growth cycles to differentiate primary vs. secondary effects. For example, chlorophyll synthesis proceeds normally in darkness but fails under light exposure in carotenoid-deficient plastids .

Advanced: How do researchers address contradictory data on the compound’s specificity for carotenoid vs. chlorophyll biosynthesis pathways?

Contradictions arise from differences in experimental models (e.g., wheat vs. Euglena). To resolve this:

  • Dose-response assays : Vary herbicide concentrations (e.g., 20–100 µg/ml) to distinguish primary targets (carotenoid inhibition at lower doses) from secondary effects (chlorophyll loss at higher doses) .
  • Time-course studies : Monitor pigment levels (HPLC) and ultrastructural changes (TEM) during plastid development. Chlorophyll degradation in light-exposed, carotenoid-deficient cells confirms oxidative damage as the driver .
  • Genetic knockouts : Use mutants lacking carotenoid biosynthesis genes to isolate chlorophyll synthesis pathways .

Advanced: What strategies are recommended for optimizing bioactivity studies of this compound in plant vs. microbial systems?

  • Plant systems : Use etiolated seedlings (dark-grown) to study plastid development. Transfer to light post-treatment to induce carotenoid-dependent stress responses .
  • Microbial systems : Euglena is ideal for high-throughput assays due to rapid division (~24 hr doubling time). Measure viability via propidium iodide staining and carotenoid profiles via LC-MS .
  • Cross-species comparisons : Validate conserved targets (e.g., phytoene desaturase) using homology modeling and enzyme inhibition assays .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Docking studies : Model interactions with phytoene desaturase (PDB ID: 7WE) to identify key binding residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl, CF₃) with herbicidal activity. Trifluoromethyl groups enhance membrane permeability and target affinity .
  • MD simulations : Predict stability of herbicide-enzyme complexes under physiological conditions (e.g., pH 7.4, 310K) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and goggles are mandatory. Use fume hoods for weighing and synthesis .
  • Waste disposal : Collect organic waste in halogen-resistant containers due to chlorine content .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: What analytical techniques are used to quantify residual herbicide in environmental or biological samples?

  • LC-MS/MS : Detects parent compound and metabolites (e.g., dechlorinated derivatives) with LOD < 0.1 ppb .
  • Immunoassays : Antibodies against pyridazinone herbicides enable rapid field testing (e.g., ELISA) .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track uptake and translocation in plant tissues .

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